molecular formula C18H16S B14443387 Thiophene, 3,4-bis(phenylmethyl)- CAS No. 74714-05-9

Thiophene, 3,4-bis(phenylmethyl)-

Cat. No.: B14443387
CAS No.: 74714-05-9
M. Wt: 264.4 g/mol
InChI Key: VJTMHNPWCXJXQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves various condensation reactions. Some common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For thiophene, 3,4-bis(phenylmethyl)-, specific synthetic routes may involve the use of benzyl bromide and thiophene under specific reaction conditions to achieve the desired substitution at the 3 and 4 positions of the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives often employs scalable and efficient synthetic methods. These methods may include the use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or other sulfurizing agents . The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3,4-bis(phenylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Thiophene, 3,4-bis(phenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, 3,4-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 3,4-bis(phenylmethyl)- is unique due to the presence of phenylmethyl groups at the 3 and 4 positions of the thiophene ring. This substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

74714-05-9

Molecular Formula

C18H16S

Molecular Weight

264.4 g/mol

IUPAC Name

3,4-dibenzylthiophene

InChI

InChI=1S/C18H16S/c1-3-7-15(8-4-1)11-17-13-19-14-18(17)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2

InChI Key

VJTMHNPWCXJXQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CSC=C2CC3=CC=CC=C3

Origin of Product

United States

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